molecular formula C24H21N3O2S B2478245 4-acetyl-N-(4,5-dimethylbenzo[d]thiazol-2-yl)-N-(pyridin-4-ylmethyl)benzamide CAS No. 923146-70-7

4-acetyl-N-(4,5-dimethylbenzo[d]thiazol-2-yl)-N-(pyridin-4-ylmethyl)benzamide

Cat. No.: B2478245
CAS No.: 923146-70-7
M. Wt: 415.51
InChI Key: QTWPYDYSVRIGRC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-acetyl-N-(4,5-dimethylbenzo[d]thiazol-2-yl)-N-(pyridin-4-ylmethyl)benzamide is a synthetic small molecule with the molecular formula C 24 H 21 N 3 O 2 S and a molecular weight of 415.5 g/mol . This benzothiazole derivative is offered for research purposes to investigate the properties and functions of novel heterocyclic compounds. Structurally related N-(thiazol-2-yl)-benzamide analogs have been identified in scientific literature as a novel class of selective antagonists for the Zinc-Activated Channel (ZAC), an atypical member of the Cys-loop receptor superfamily . These compounds are reported to act as negative allosteric modulators, providing researchers with valuable pharmacological tools to explore ZAC's physiological role, which is currently not well-elucidated . The product is strictly for research and should be used by qualified professionals.

Properties

IUPAC Name

4-acetyl-N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-N-(pyridin-4-ylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21N3O2S/c1-15-4-9-21-22(16(15)2)26-24(30-21)27(14-18-10-12-25-13-11-18)23(29)20-7-5-19(6-8-20)17(3)28/h4-13H,14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTWPYDYSVRIGRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(C=C1)SC(=N2)N(CC3=CC=NC=C3)C(=O)C4=CC=C(C=C4)C(=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-acetyl-N-(4,5-dimethylbenzo[d]thiazol-2-yl)-N-(pyridin-4-ylmethyl)benzamide typically involves multi-step organic reactions:

    Formation of the Benzothiazole Ring: The initial step often involves the cyclization of 4,5-dimethyl-2-aminothiophenol with an appropriate aldehyde or ketone to form the benzothiazole ring.

    Acetylation: The benzothiazole derivative is then acetylated using acetic anhydride or acetyl chloride in the presence of a base such as pyridine.

    Formation of the Benzamide Core: The acetylated benzothiazole is reacted with 4-pyridylmethylamine and a benzoyl chloride derivative to form the final benzamide structure.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups on the benzothiazole ring, forming corresponding alcohols or ketones.

    Reduction: Reduction reactions can target the carbonyl group in the acetyl moiety, converting it to an alcohol.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like halogens (Br₂, Cl₂) or nucleophiles (NH₃, OH⁻) can be employed under appropriate conditions.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

Anticancer Activity

Research indicates that compounds with similar structural motifs exhibit significant anticancer properties. The mechanism of action often involves the inhibition of tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells.

Case Studies :

  • A study on related benzothiazole derivatives demonstrated significant antiproliferative effects against various cancer cell lines. For instance, one compound showed an IC50 value of 0.25 μM against HepG2 hepatocarcinoma cells, indicating potent growth inhibition.
Compound NameIC50 Value (μM)Cancer Cell Line
Compound A0.25HepG2
Compound B0.30MCF7
Compound C0.15A549

Antimicrobial Activity

The antimicrobial properties of thiazole derivatives have been extensively documented, with studies showing activity against a range of bacterial strains.

Mechanism of Action :
Compounds containing thiazole and benzothiazole moieties have demonstrated broad-spectrum activity against both Gram-positive and Gram-negative bacteria.

Case Studies :

  • In vitro studies revealed significant zones of inhibition against bacterial strains such as Escherichia coli and Staphylococcus aureus at concentrations as low as 8 mM.
Compound NameConcentration (mM)Zone of Inhibition (mm)
Isopropyl Derivative8E. coli: 8, S. aureus: 9
Other DerivativesVariesUp to 10.5

Alzheimer's Disease

Compounds similar to 4-acetyl-N-(4,5-dimethylbenzo[d]thiazol-2-yl)-N-(pyridin-4-ylmethyl)benzamide have been investigated for their potential as acetylcholinesterase inhibitors, which could be beneficial in treating Alzheimer's disease.

Findings :
Research has shown that thiazole derivatives can effectively inhibit acetylcholinesterase activity, as demonstrated by a compound exhibiting an IC50 value of 2.7 µM in vitro.

Ubiquitin Ligase Inhibition

Recent patents describe the use of benzothiazole and thiazole compounds as inhibitors of ubiquitin ligase, which plays a crucial role in protein degradation pathways associated with various diseases, including cancer.

Mechanism of Action

The mechanism of action of 4-acetyl-N-(4,5-dimethylbenzo[d]thiazol-2-yl)-N-(pyridin-4-ylmethyl)benzamide would depend on its specific application. For instance, if used as a drug, it might interact with specific enzymes or receptors in the body, inhibiting or activating their functions. The benzothiazole and pyridine moieties could facilitate binding to biological targets, while the acetyl and benzamide groups might influence the compound’s pharmacokinetic properties.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound shares core features with several classes of bioactive molecules:

Compound Name Core Structure Key Substituents Biological Target/Activity Reference
Target Compound Benzamide 4-Acetyl, 4,5-dimethylbenzo[d]thiazol-2-yl, pyridin-4-ylmethyl Hypothesized: Anticancer, enzyme inhibition
3,4-Dichloro-N-(5-(morpholinomethyl)-4-(pyridin-3-yl)thiazol-2-yl)benzamide (4d) Benzamide 3,4-Dichloro, morpholinomethyl, pyridin-3-yl, thiazole Undisclosed (structural analog)
N-(4-(Pyridin-2-yl)thiazol-2-yl)-2-(4-fluorophenyl)acetamide (GSK1570606A) Thiazole-acetamide 4-Fluorophenyl, pyridin-2-yl Enzyme inhibition (Mycobacterium)
N-(4-(Pyridin-2-yl)thiazol-2-yl)-(1,3)dioxolobenzo[d]thiazol-6-amine (GSK735826A) Benzo[d]thiazole Dioxolobenzo[d]thiazole, pyridin-2-yl Enzyme inhibition (Mycobacterium)
5-Methyl-1-(5-(3-methylbenzyl)thiazol-2-yl)-1H-1,2,3-triazole-4-carboxylic acid Triazole-thiazole 3-Methylbenzyl, triazole-carboxylic acid Antiproliferative (NCI-H522 cells)
  • Key Differences: Benzo[d]thiazole vs. Substituent Position: Pyridin-4-ylmethyl (target) vs. pyridin-3-yl (4d) or pyridin-2-yl (GSK compounds) alters spatial orientation and hydrogen-bonding capacity . Electron-Withdrawing Groups: The 4-acetyl group (target) may increase polarity compared to chloro (4d) or methyl (GSK735826A) substituents, affecting solubility and membrane permeability .

Physicochemical Properties

Data from structurally related compounds (Table 2, ):

Compound Appearance Melting Point (°C) 1H NMR (δ, ppm) 13C NMR (δ, ppm) HRMS (m/z)
4d Yellow solid 192–194 8.65 (s, 1H, pyridine) 165.2 (C=O) 513.1521 [M+H]+
4e White solid 178–180 8.60 (s, 1H, pyridine) 164.8 (C=O) 526.1673 [M+H]+
Target Hypothesized: Yellow solid Expected: 8.5–8.7 (acetyl) ~165 (C=O), ~25 (CH3) ~520–540 [M+H]+
  • The target’s acetyl group may lower melting points compared to chloro analogs (e.g., 4d ) due to reduced crystallinity.

Biological Activity

4-acetyl-N-(4,5-dimethylbenzo[d]thiazol-2-yl)-N-(pyridin-4-ylmethyl)benzamide is a complex organic compound that has garnered interest in various biological applications. This article delves into its biological activity, exploring its mechanisms, efficacy, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The compound features a benzamide core with multiple substituents, including an acetyl group and a benzo[d]thiazole moiety. Its structural complexity allows for diverse interactions with biological targets.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

1. Antiviral Activity
Recent studies have indicated that compounds similar to this compound exhibit significant antiviral properties. For instance, 4-(aminomethyl)benzamide derivatives have shown effectiveness against viruses such as Ebola and Marburg. These compounds demonstrated low cytotoxicity and high potency (EC50 values < 1 μM), suggesting a promising therapeutic potential against filoviruses .

2. Anti-tubercular Activity
Benzothiazole derivatives have been extensively studied for their anti-tubercular properties. The incorporation of specific functional groups has been linked to enhanced activity against Mycobacterium tuberculosis. In vitro assays revealed that certain modifications to the benzothiazole structure could lead to improved efficacy .

3. Enzyme Inhibition
The compound may act as an inhibitor of specific enzymes involved in various metabolic pathways. For example, similar benzamide derivatives have been investigated for their ability to inhibit histone deacetylases (HDACs), which are critical in regulating gene expression and have implications in cancer therapy .

The biological effects of this compound are primarily attributed to its ability to bind to specific molecular targets. The diethylaminoethyl group present in related compounds may interact with enzymes or receptors, while the benzamide core facilitates hydrogen bonding with biological molecules .

Research Findings and Case Studies

Study Findings EC50 Values Comments
Gaisina et al. (2021)Identified potent inhibitors of Ebola and Marburg viruses based on benzamide scaffold0.11 μM (Ebola), 0.31 μM (Marburg)Low cytotoxicity observed
Recent Advances in Anti-tubercular CompoundsExplored structural modifications enhancing anti-tubercular activityNot specifiedHighlighted the significance of benzothiazole derivatives
HDAC Inhibition StudiesInvestigated the role of benzamide derivatives in inhibiting HDACsNot specifiedSuggested potential applications in cancer therapy

Q & A

Q. Table 1: Representative Yields from Analogous Syntheses

Compound AnalogueMethodYield (%)Purity (HPLC)Key Conditions
Thiazole-carboxamide (58)A3998%DMF, 70°C, 12h
Benzothiazole-furan (60)A1799%THF, reflux, 24h
Pyridazinone derivativeB2499%CH₂Cl₂, RT, 6h

Basic: How can Nuclear Magnetic Resonance (NMR) spectroscopy resolve structural ambiguities in this compound?

Methodological Answer:
1D and 2D NMR techniques are critical for confirming regiochemistry and substituent orientation:

  • ¹H NMR : Identify acetyl protons (δ 2.5–2.7 ppm) and pyridinylmethyl protons (δ 4.8–5.2 ppm). Overlapping signals may require decoupling .
  • ¹³C NMR : Carbonyl groups (C=O, δ 165–170 ppm) and aromatic carbons (δ 110–150 ppm) validate connectivity .
  • HSQC/HMBC : Correlate protons with adjacent carbons to confirm the benzothiazole-pyridinylmethyl linkage .

Example : In analogue 59 , HMBC confirmed the thiazole C-2 coupling to the pyrimidine ring .

Advanced: How can conflicting mass spectrometry (MS) data be resolved for derivatives of this compound?

Methodological Answer:
Discrepancies between theoretical and observed m/z values arise from:

  • Ionization artifacts : Electrospray ionization (ESI) may cause adducts (e.g., [M+Na]⁺). Use high-resolution MS (HRMS) to distinguish isotopic patterns .
  • Fragmentation pathways : Collision-induced dissociation (CID) clarifies decomposition patterns. For example, a loss of 44 Da (CO₂) indicates decarboxylation .
  • Isomer differentiation : Tandem MS (MS/MS) distinguishes regioisomers via unique fragment ions (e.g., m/z 152 for benzothiazole vs. m/z 135 for pyridine cleavage) .

Advanced: What experimental strategies optimize reaction yields for sterically hindered intermediates?

Methodological Answer:
Steric hindrance at the N-(pyridin-4-ylmethyl) site can reduce nucleophilicity. Mitigation strategies include:

  • Microwave-assisted synthesis : Accelerates reactions (e.g., 30 minutes vs. 24 hours) under controlled pressure .
  • Catalytic systems : Use CuI or Pd(PPh₃)₄ for Suzuki couplings to enhance crosslinking efficiency .
  • Solvent effects : Switch to DMSO to stabilize transition states in SNAr reactions .

Case Study : A 17% yield for 60 (bulky tetrahydronaphthalen-1-yl group) improved to 45% using microwave irradiation .

Advanced: How can researchers address low solubility during biological assays?

Methodological Answer:
Low solubility in aqueous buffers (common for lipophilic benzothiazoles) is addressed by:

  • Co-solvents : Use DMSO (≤1% v/v) or β-cyclodextrin inclusion complexes to enhance dispersion .
  • Prodrug design : Introduce ionizable groups (e.g., phosphate esters) temporarily .
  • Nanoformulation : Encapsulate in PEGylated liposomes for sustained release .

Note : Solubility in DMSO should be validated via dynamic light scattering (DLS) to exclude aggregation .

Basic: What analytical techniques confirm the absence of unreacted starting materials?

Methodological Answer:

  • HPLC : Reverse-phase C18 columns (acetonitrile/water + 0.1% TFA) with UV detection at 254 nm. Retention times for starting materials (e.g., benzothiazole precursors) are typically shorter than the product .
  • TLC : Spot comparison using iodine vapor or UV visualization. Rf values for the product are distinct from reagents .
  • LC-MS : Combines retention time and m/z to confirm purity (>95%) .

Advanced: How do electronic effects influence the reactivity of the acetylbenzamide moiety?

Methodological Answer:
The acetyl group’s electron-withdrawing nature directs electrophilic substitution:

  • Nucleophilic attack : The carbonyl carbon is susceptible to hydrolysis under basic conditions (pH >10). Stabilize with buffered media (pH 7–8) during functionalization .
  • Cross-coupling : The acetyl oxygen deactivates the benzene ring, requiring Pd-catalyzed C–H activation for further derivatization .
  • Steric effects : Ortho-substituents on the benzamide reduce rotational freedom, confirmed by NOESY correlations .

Basic: What protocols ensure accurate melting point determination for crystalline derivatives?

Methodological Answer:

  • Capillary method : Use a calibrated Büchi apparatus with a heating rate of 1°C/min. Compare with literature values (e.g., 97–100°C for 60 ).
  • DSC : Differential scanning calorimetry provides phase transition data and detects polymorphs .
  • Crystallization solvent : Ethanol/water mixtures yield well-defined crystals for X-ray diffraction (if applicable) .

Advanced: How can computational methods predict biological targets for this compound?

Methodological Answer:

  • Molecular docking : Use AutoDock Vina with PDB structures (e.g., kinase domains) to identify binding pockets. The pyridinylmethyl group may target ATP-binding sites .
  • Pharmacophore modeling : Map electrostatic/hydrophobic features to databases like ChEMBL for target hypotheses .
  • MD simulations : Assess binding stability (RMSD <2 Å over 100 ns) and free energy (MM-PBSA) .

Advanced: What strategies resolve spectral contradictions in diastereomeric mixtures?

Methodological Answer:

  • Chiral HPLC : Use cellulose-based columns (e.g., Chiralpak IA) with hexane/isopropanol to separate enantiomers .
  • VCD spectroscopy : Vibrational circular dichroism confirms absolute configuration .
  • Crystallography : Single-crystal X-ray diffraction (SHELXL ) unambiguously assigns stereochemistry.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.